molecular formula C12H15BrClNO2 B15301423 Tert-butyl 3-bromo-2-chlorobenzylcarbamate

Tert-butyl 3-bromo-2-chlorobenzylcarbamate

Cat. No.: B15301423
M. Wt: 320.61 g/mol
InChI Key: LMFTZIRFDUPXDR-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring, which is further connected to a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products include substituted carbamates with different nucleophiles.

    Oxidation: Products include phenols, quinones, and other oxidized derivatives.

    Reduction: Products include reduced phenyl derivatives.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification.

    Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate involves its interaction with biological molecules such as enzymes and proteins. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This dual halogenation can enhance its potency and selectivity in various applications compared to other similar compounds .

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-2-chlorophenyl)methyl]carbamate

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-5-4-6-9(13)10(8)14/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

LMFTZIRFDUPXDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)Br)Cl

Origin of Product

United States

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